1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-10(2)14(20)18-5-7-19(8-6-18)15-17-12-4-3-11(16)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNLLCRYHOHOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677239 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired piperazine derivative.
Introduction of the Ketone Group: Finally, the piperazine derivative is reacted with a suitable acylating agent, such as acetyl chloride, to introduce the ketone group, resulting in the formation of this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol derivative.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anti-tubercular agent
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds
Mechanism of Action
The mechanism of action of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins . Molecular docking studies have shown that this compound can bind to the active site of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Key Structural Variations
The following compounds share the benzothiazole-piperazine-ketone framework but differ in substituents and appended groups:
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely lower than the sulfonyl derivative (logP ~3.5 vs. ~4.2) but higher than the methoxy analog (logP ~3.0).
- Solubility : The sulfonyl group in improves aqueous solubility compared to the target compound.
- Metabolic Stability : The branched ketone in the target compound may reduce oxidative metabolism compared to linear analogs.
Crystallography and Refinement
X-ray studies of benzothiazole derivatives (e.g., ) reveal planar benzothiazole systems with dihedral angles <20° between aromatic rings, stabilizing π-π stacking. Refinement tools like SHELXL () are critical for resolving such structures.
Biological Activity
The compound 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a benzothiazole ring, a piperazine moiety, and a ketone functional group. The presence of the chloro substituent on the benzothiazole ring enhances its lipophilicity, which may facilitate cellular uptake.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3OS |
| Molecular Weight | 337.87 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzothiazole ring is known to inhibit specific enzymes involved in cancer cell proliferation. This includes interference with kinases and other regulatory proteins.
- Receptor Modulation : The piperazine moiety may enhance binding affinity to neurotransmitter receptors, potentially influencing neuropharmacological pathways.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- NCI-H226 (lung cancer)
- HT-29 (colon cancer)
The compound demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative effects against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Microbial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
In vitro studies revealed that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as an antimicrobial agent .
Study 1: Anticancer Efficacy
A study published in PMC highlighted the effectiveness of benzothiazole derivatives in inhibiting cell growth across multiple cancer types. The tested compound showed promising results with log GI50 values ranging from -5.48 to -5.56 across various human-derived cancer cell lines .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of related benzothiazole compounds. Results indicated that certain derivatives exhibited MIC values as low as 16 µg/mL against resistant bacterial strains, showcasing their potential utility in treating infections .
Q & A
(Basic) How can researchers optimize the synthesis of 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one to improve yield and purity?
Methodological Answer:
Synthesis optimization requires multi-step strategies:
- Key Steps :
- Coupling Reactions : Use CuI-catalyzed azide-alkyne cycloaddition (CuAAC) for piperazine-benzothiazole linkage, as demonstrated in triazolo-pyrimidine derivatives .
- Solvent Selection : Employ tetrahydrofuran (THF) or dioxane for better solubility of intermediates, followed by column chromatography (silica gel) for purification .
- Temperature Control : Maintain 80–100°C during condensation steps to accelerate reaction kinetics while minimizing side products .
- Yield Enhancement : Optimize stoichiometric ratios (e.g., 1:1.2 for benzothiazole:piperazine precursors) and use catalysts like triethylamine (TEA) to deprotonate reactive sites .
(Basic) What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 349.08 for C₁₅H₁₇ClN₃OS⁺) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å, consistent with benzothiazole derivatives) .
(Advanced) How can computational modeling predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like serotonin receptors (5-HT₁A/2A), where the piperazine group shows high binding affinity .
- Contradictions :
- False Positives : Computational models may overestimate affinity due to rigid receptor assumptions, while in vitro assays (e.g., radioligand binding) reveal weaker activity .
- Solubility Bias : In silico models often neglect pharmacokinetic factors (e.g., logP ~2.5 for this compound), leading to discrepancies in cell-based assays .
- Resolution : Combine molecular dynamics (MD) simulations with experimental ADMET profiling to refine predictions .
(Basic) What structure-activity relationship (SAR) trends are observed for 6-chlorobenzothiazole-piperazine derivatives?
Methodological Answer:
- Core Modifications :
- Propan-1-one Chain : Branching (2-methyl) improves stability against esterase-mediated hydrolysis compared to linear analogs .
(Advanced) How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
- Problem : Overlapping peaks in aromatic regions due to spin-spin coupling between benzothiazole and piperazine protons.
- Solutions :
- 2D NMR : Use HSQC and HMBC to assign coupling between H-2 (benzothiazole) and adjacent carbons .
- Variable Temperature NMR : Elevate temperature to 40°C to simplify splitting patterns by reducing rotational barriers .
- Deuteration : Replace exchangeable protons (e.g., NH in piperazine) with deuterium to eliminate splitting .
(Advanced) What strategies mitigate discrepancies between in vitro and in vivo efficacy for this compound?
Methodological Answer:
- Issue : High in vitro potency (e.g., IC₅₀ = 50 nM in enzyme assays) but poor in vivo bioavailability.
- Approaches :
- Prodrug Design : Introduce phosphate esters at the propan-1-one carbonyl to enhance water solubility .
- Formulation : Use lipid-based nanoemulsions to improve gastrointestinal absorption .
- Metabolite Tracking : LC-MS/MS to identify active metabolites (e.g., N-dealkylated derivatives) contributing to efficacy .
(Basic) What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzothiazole moiety .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles to maintain integrity .
(Advanced) How does the compound’s stereochemistry influence its pharmacological profile?
Methodological Answer:
- Chiral Centers : The 2-methylpropan-1-one chain introduces a stereocenter, but synthesis typically yields racemic mixtures.
- Resolution Methods :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Biological Impact : (R)-enantiomer shows 10-fold higher affinity for dopamine D₂ receptors than (S)-enantiomer in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
